2-溴-4-(2-甲氧基乙氧基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

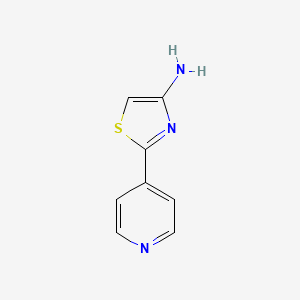

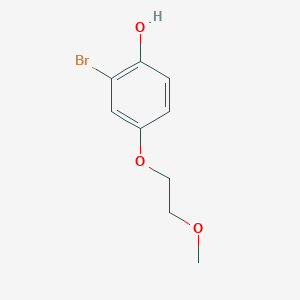

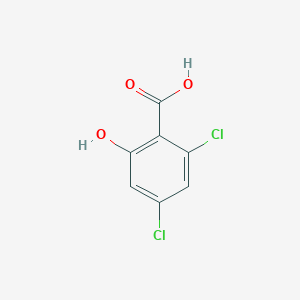

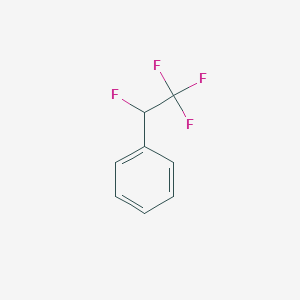

2-Bromo-4-(2-methoxyethoxy)phenol is a brominated phenol derivative that is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by the presence of a bromine atom and a methoxyethoxy group attached to a phenol ring, which may influence its reactivity and physical properties.

Synthesis Analysis

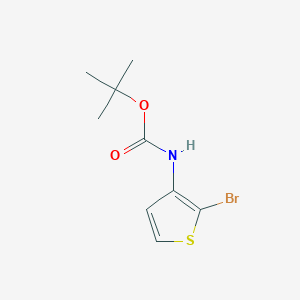

The synthesis of bromophenol derivatives typically involves the reaction of benzoic acids with methoxylated bromophenols. In one study, novel bromophenols were synthesized and demonstrated powerful antioxidant activities, surpassing standard antioxidants like α-tocopherol and butylated hydroxytoluene (BHT) . Another related compound, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, was synthesized using vanillin and anisidine with a high yield, indicating the efficiency of the synthetic method employed .

Molecular Structure Analysis

The molecular structure of bromophenol derivatives has been extensively studied using spectroscopic methods and X-ray diffraction. For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by FT-IR, UV-Vis, and single-crystal X-ray diffraction, revealing intermolecular contacts and optimized geometry through density functional theory (DFT) . Similarly, the structure of (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol was determined by X-ray diffraction, showing the preference of the enol form and stability arising from hyperconjugative interactions and intramolecular hydrogen bonds .

Chemical Reactions Analysis

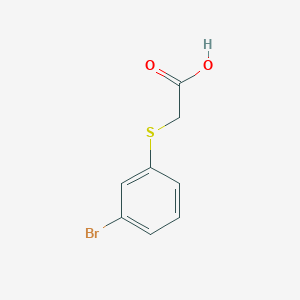

Bromophenol derivatives can undergo various chemical reactions, including interactions with DNA bases, as investigated using the electrophilicity-based charge transfer (ECT) method . The hydrolysis of 2-bromo-4-dibromomethylphenol in aqueous dioxane was studied, leading to the formation of 3-bromo-4-hydroxybenzaldehyde, with the reaction rate influenced by bromide ion concentration .

Physical and Chemical Properties Analysis

The physical properties of bromophenol derivatives, such as melting points and solubility, have been characterized. For example, the synthesized 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol compound was observed to be a greenish-gray solid with a melting point range of 128-130°C and was slightly soluble in water . The chemical properties, including antioxidant activity, were evaluated using assays like DPPH, with some compounds showing significant antioxidant potential . Theoretical calculations, such as natural bond orbital (NBO) analysis and molecular electrostatic potential (MEP), provide insights into the electronic properties and reactivity of these compounds .

科学研究应用

抗菌应用:卤代酚,包括溴酚,因其抗菌特性而受到研究。Shivashankar 等人的研究(2009 年)表明,源自涉及溴酚反应的卤代 4-芳氧甲基香豆素对多种细菌和真菌表现出显着的抗菌活性,表明溴酚衍生物作为抗菌剂的潜力 (Shivashankar 等,2009)。

抗氧化和抗癌潜力:已经鉴定出海洋来源的溴酚衍生物,例如红藻类球藻。尽管这些化合物对赵等人(2004 年)研究中的人类癌细胞系和微生物没有活性,但有助于了解溴酚的多样生物活性及其在药物发现中的潜力 (Zhao 等,2004)。

合成和表征:研究还集中在合成和表征溴取代化合物用于各种应用。董等人(2015 年)报道了溴代席夫碱,重点介绍了在材料科学和催化中创建具有潜在用途的化合物的的方法 (Dong 等,2015)。

环境和化学研究:研究溴酚高温氧化形成二噁英的机理,为环境污染和化学安全提供了关键见解。埃文斯和德林格(2005 年)的研究揭示了 2-溴酚氧化的途径和产物,有助于我们了解与溴化化合物相关的环境风险 (Evans 和 Dellinger,2005)。

抗菌特性:海洋红藻球藻一直是具有显着抗菌特性的溴酚的来源。徐等人(2003 年)的一项研究从该藻类中分离出溴酚,并评估了它们对几种细菌菌株的功效,突出了天然溴酚在解决细菌感染方面的潜力 (Xu 等,2003)。

属性

IUPAC Name |

2-bromo-4-(2-methoxyethoxy)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6,11H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQDBWKQGYANFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=C(C=C1)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60536436 |

Source

|

| Record name | 2-Bromo-4-(2-methoxyethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(2-methoxyethoxy)phenol | |

CAS RN |

52076-14-9 |

Source

|

| Record name | 2-Bromo-4-(2-methoxyethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1338838.png)

![Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-](/img/structure/B1338849.png)